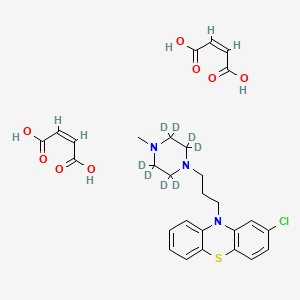

Prochlorperazine (D8 dimeleate)

Description

Historical Perspective of Phenothiazine (B1677639) Derivatives in Biomedical Research

The study of phenothiazine derivatives represents a significant chapter in the history of medicinal and organic chemistry. The parent compound, phenothiazine, was first synthesized in 1883, but its derivatives only came to the forefront of biomedical research in the mid-20th century. iiarjournals.org Initially, research was driven by the quest for novel antihistamines. iiarjournals.org A pivotal moment occurred in the 1940s at the Rhône-Poulenc laboratory in France, where Paul Charpentier synthesized promethazine, a phenothiazine derivative with a pronounced antihistamine effect. iiarjournals.org

Further work in the same laboratory led to the synthesis of chlorpromazine (B137089) in the early 1950s. iiarjournals.org The discovery of chlorpromazine's profound effects on the central nervous system is considered a landmark event, sparking a new era in psychopharmacology research. iiarjournals.org This finding shifted the research focus towards understanding the structure-activity relationships of the phenothiazine scaffold, a tricyclic system containing a central ring with both sulfur and nitrogen atoms. Chemists began to systematically modify the phenothiazine nucleus and its side chains, leading to a vast family of related compounds. This extensive research effort aimed to elucidate their mechanisms of action and explore their diverse pharmacological properties beyond their initial applications. iiarjournals.orgacs.org

Introduction to Prochlorperazine (B1679090) (D8 dimeleate) as a Deuterated Chemical Probe

Within the large family of phenothiazines, prochlorperazine is a well-established compound. For specialized research purposes, isotopically labeled versions of molecules are invaluable tools. Prochlorperazine (D8 dimeleate) is a stable, isotopically labeled form of prochlorperazine where eight hydrogen atoms on the terminal N-methyl groups of the piperazine (B1678402) side chain have been replaced by deuterium (B1214612) atoms. lgcstandards.com Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. clearsynth.com

This deuterated variant, specifically in its dimeleate salt form, serves a critical role as a chemical probe, particularly as an internal standard in analytical chemistry. clearsynth.comaptochem.com In techniques such as liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard behaves almost identically to the analyte of interest during sample processing and analysis but is distinguishable by the detector. aptochem.comacanthusresearch.com Prochlorperazine-d8 fulfills this role effectively because its chemical properties and chromatographic behavior are nearly identical to the unlabeled (protium) form, yet its increased mass allows it to be separately identified by a mass spectrometer. aptochem.com This enables precise and accurate quantification of prochlorperazine in complex biological matrices.

Significance of Deuteration in Mechanistic and Analytical Chemical Research

The replacement of hydrogen with its heavier, stable isotope deuterium is a powerful technique in chemical research with broad applications. nih.gov The significance of deuteration stems primarily from the kinetic isotope effect (KIE) . libretexts.orgwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. libretexts.org Consequently, chemical reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when deuterium is substituted at that position. wikipedia.orglibretexts.org The magnitude of this effect, often expressed as the ratio of the rate constants (kH/kD), can provide crucial evidence for determining reaction mechanisms. wikipedia.orglibretexts.org For C-H bonds, this primary KIE is often significant, with kH/kD ratios typically ranging from 6 to 10. wikipedia.org

In the context of metabolic studies, deuteration can be used to probe the sites of enzymatic action, such as oxidation by cytochrome P450 enzymes. nih.govnih.gov Placing deuterium at a metabolically vulnerable site can slow down its metabolism, a phenomenon that can alter the metabolic profile of a compound. nih.gov

From an analytical perspective, deuteration is fundamental to the gold standard of quantitative analysis by mass spectrometry. clearsynth.comaptochem.com The use of deuterated compounds as internal standards is a widespread practice that greatly improves the robustness and accuracy of bioanalytical methods. clearsynth.comaptochem.com Because the deuterated standard has nearly identical physical properties to the analyte, it experiences the same variability during sample extraction, chromatographic separation, and ionization. aptochem.comacanthusresearch.com However, its higher mass allows it to be distinguished from the analyte by the mass spectrometer. aptochem.com This co-eluting, yet distinct, signal allows for precise correction of any signal fluctuations, compensating for matrix effects and ensuring the high precision and accuracy required in quantitative studies. clearsynth.commyadlm.org

Table 1: Properties of Prochlorperazine-d8 Dimeleate

| Property | Value |

| Chemical Name | Prochlorperazine-d8 Dimeleate |

| Isotopic Label | Deuterium (²H) |

| Number of Deuterium Atoms | 8 |

| Molecular Formula | C₂₀H₁₆D₈ClN₃S · 2C₄H₄O₄ |

| Primary Research Application | Internal Standard for Mass Spectrometry |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H32ClN3O8S |

|---|---|

Molecular Weight |

614.1 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i11D2,12D2,13D2,14D2;; |

InChI Key |

DSKIOWHQLUWFLG-YPHSVWBLSA-N |

Isomeric SMILES |

[2H]C1(N(C(C(N(C1([2H])[2H])CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl)([2H])[2H])([2H])[2H])C)[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Established Synthetic Routes for Prochlorperazine (B1679090)

The synthesis of prochlorperazine is well-documented in scientific literature, with the most common method involving the condensation of two key intermediates. This primary route consists of the alkylation of 2-chlorophenothiazine (B30676) with 1-(3-chloropropyl)-4-methylpiperazine. veeprho.comnih.gov The reaction is typically carried out in the presence of a strong base, such as sodamide or an alkali metal alkoxide, to facilitate the nucleophilic substitution at the nitrogen atom of the phenothiazine (B1677639) ring. veeprho.combdg.co.nz

An alternative, closely related synthesis involves the reaction of 2-chloro-10-(3-chloropropyl)phenothiazine with 1-methylpiperazine. nih.gov While effective, the use of highly reactive and hazardous bases like sodamide has prompted the development of improved and safer processes for commercial-scale production, utilizing milder basic conditions. bdg.co.nz

The synthesis of the precursor 2-chlorophenothiazine itself can be achieved through the cyclization of m-chloro diphenylamine (B1679370) with sulfur in the presence of a catalyst like iodine. google.comgoogle.com The m-chloro diphenylamine is prepared from the condensation of o-chlorobenzoic acid and m-chloroaniline. google.com

Strategies for Site-Specific Deuterium (B1214612) Incorporation into Prochlorperazine Analogs

The introduction of deuterium into drug molecules, a process known as deuteration, can significantly alter their pharmacokinetic properties, often leading to improved metabolic stability. researchgate.netpharmaffiliates.com Various strategies have been developed for the site-specific incorporation of deuterium into complex molecules like prochlorperazine.

Chemical Deuteration Techniques

A prominent chemical method for introducing deuterium into the side chain of prochlorperazine and its analogs is through the reduction of a suitable precursor with a deuterated reducing agent. Specifically, the propylpiperazine side chain can be labeled with deuterium by the reduction of an appropriate amide or imide intermediate using lithium aluminum deuteride (B1239839) (LiAlD₄). veeprho.comnih.gov This technique has been successfully employed to synthesize prochlorperazine analogs with two, four, or six deuterium atoms in the propylpiperazine moiety with high isotopic purity. veeprho.comnih.gov

For instance, the synthesis of deuterated analogs of related phenothiazines like trifluoperazine (B1681574) and fluphenazine (B1673473) has been achieved by the LiAlD₄ reduction of amide and imide precursors, leading to deuterium incorporation in the piperazine (B1678402) ring. usask.ca This approach allows for precise control over the location and number of deuterium atoms introduced into the molecule.

Enzymatic and Biocatalytic Deuteration Approaches

Enzymatic and biocatalytic methods offer a high degree of selectivity for deuterium incorporation under mild reaction conditions. nih.gov These techniques often utilize enzymes such as NADH-dependent reductases in the presence of heavy water (D₂O) as the deuterium source. nih.gov The enzymatic system can facilitate the stereospecific transfer of deuterium to a substrate.

While the piperazine ring is known to undergo various metabolic reactions in vivo, including N-oxidation and N-dealkylation, specific biocatalytic methods for the direct deuteration of the prochlorperazine piperazine ring are not extensively documented in the current literature. researchgate.net However, the general principles of biocatalytic deuteration, such as the use of H₂-driven biocatalytic systems for the generation of [4-²H]-NADH, present a viable, though less explored, avenue for the isotopic labeling of phenothiazine derivatives. nih.gov

Synthesis and Characterization of Prochlorperazine (D8 dimeleate)

Prochlorperazine (D8 dimeleate) is a deuterated analog of prochlorperazine where eight hydrogen atoms in the piperazine ring of the side chain are replaced with deuterium. This isotopically labeled compound is primarily used as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry. veeprho.com

The synthesis of Prochlorperazine (D8) would logically follow the established route for prochlorperazine, but with the use of a deuterated precursor. The key step involves the condensation of 2-chlorophenothiazine with a deuterated version of 1-(3-chloropropyl)-4-methylpiperazine, specifically 1-(3-chloropropyl)-4-(methyl-d₃)-piperazine-2,2,3,3,5,5,6,6-d₈. A more direct and described method for similar compounds involves the reduction of a suitable imide precursor of the piperazine ring with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄), followed by alkylation to the phenothiazine core. usask.ca The final product is then converted to its dimaleate salt.

The characterization of Prochlorperazine (D8 dimeleate) relies on standard analytical techniques. Mass spectrometry is a crucial tool to confirm the molecular weight and the incorporation of the eight deuterium atoms. nih.govnih.gov The mass spectrum would show a corresponding increase in the molecular ion peak compared to the non-deuterated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and the specific sites of deuteration. researchgate.netnih.gov In the ¹H NMR spectrum of Prochlorperazine (D8 dimeleate), the signals corresponding to the protons on the piperazine ring would be absent, providing clear evidence of successful deuteration. The ¹³C NMR spectrum would show shifts for the carbon atoms attached to deuterium, often appearing as multiplets due to C-D coupling. chemicalbook.comchemicalbook.com

Molecular and Cellular Pharmacodynamics

Receptor Binding and Affinity Profiling

Prochlorperazine's broad pharmacological actions stem from its ability to bind to a range of receptors, including dopaminergic, histaminergic, cholinergic, and adrenergic receptors. drugbank.comnih.govpatsnap.com

The principal mechanism of action for prochlorperazine (B1679090) is its potent antagonism of dopamine (B1211576) D2 receptors in the brain. cancer.govyoutube.comwebmd.com It binds to and blocks postsynaptic D2 receptors, particularly in the mesolimbic pathway and the chemoreceptor trigger zone (CTZ) of the brainstem. drugbank.comnih.govjaptronline.com This blockade in the CTZ is the primary basis for its potent antiemetic effects. cancer.govyoutube.com Research indicates that prochlorperazine exhibits a high affinity for dopamine D2 receptors, with binding affinity (Ki) values reported to be less than 20 nM. nih.gov This strong interaction disrupts the normal signaling of dopamine, a key neurotransmitter involved in vomiting reflexes and psychotic symptoms. patsnap.comwebmd.com

| Receptor Subtype | Reported Affinity (Ki) | Organism/Tissue | Reference |

| Dopamine D2 | < 20 nM | Brain membranes | nih.gov |

This table summarizes the binding affinity of Prochlorperazine for the Dopamine D2 receptor.

Prochlorperazine also demonstrates significant antagonist activity at histamine (B1213489) H1 receptors. drugbank.compatsnap.comnursece4less.com This blockade of H1 receptors contributes to the sedative effects sometimes associated with the compound. patsnap.comwikipedia.org The affinity of prochlorperazine for the human histamine H1 receptor has been documented, further explaining its antihistaminic properties. drugbank.com

| Receptor Subtype | Reported Affinity (Ki) | Organism/Tissue | Reference |

| Histamine H1 | 19 nM | Human | drugbank.com |

This table shows the binding affinity of Prochlorperazine for the Histamine H1 receptor.

The compound exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors. nih.govnih.govcancer.gov This action can lead to a range of peripheral and central effects. Prochlorperazine has been shown to interact with multiple muscarinic receptor subtypes. patsnap.comnursece4less.comguidetopharmacology.org

| Receptor Subtype | Reported Affinity | Assay Type | Reference |

| Muscarinic M1 | 32 nM (IC50) | Radioligand binding | guidetopharmacology.org |

| Muscarinic M2 | 49 nM (Ki) | Radioligand binding | guidetopharmacology.org |

This table presents the binding affinities of Prochlorperazine for muscarinic cholinergic receptors.

| Receptor Subtype | Reported Affinity | Organism/Tissue | Reference |

| Alpha-1A Adrenergic | 7.49 pIC50 | N/A | guidetopharmacology.org |

| Alpha-1B Adrenergic | 7.31 pKi | Rat | guidetopharmacology.org |

This table details the antagonist activity of Prochlorperazine at alpha-adrenergic receptor subtypes.

Recent research has identified novel molecular targets for prochlorperazine, suggesting mechanisms beyond its classical receptor profile.

P2X7 Receptor: Studies have shown that prochlorperazine can inhibit the P2X7 receptor, an ATP-gated ion channel highly expressed on immune cells. drugbank.comnih.govyoutube.com This inhibition, observed in human macrophages, prevents calcium ion influx and appears to be independent of its dopamine receptor antagonism. nih.gov The P2X7 receptor is a key player in inflammation, and its modulation by prochlorperazine points to potential immunomodulatory roles. nih.govnih.gov

G-Quadruplexes: Prochlorperazine has been identified as a ligand that binds to and stabilizes G-quadruplexes (G4s). nih.govnih.govresearchgate.net G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which can regulate gene expression and other cellular processes. nih.govresearchgate.net The ability of prochlorperazine to bind to G4s, including those found in viral genomes, suggests a novel avenue for its potential therapeutic applications by interfering with processes like viral replication. nih.govnih.gov

Downstream Cellular Signaling Pathway Elucidation

The binding of prochlorperazine to its primary receptor targets initiates a cascade of downstream cellular events. The most well-understood pathway involves the blockade of D2 dopamine receptors. drugbank.comwikipedia.org In the mesolimbic system, this antagonism is thought to underlie its antipsychotic effects. nih.gov The inhibition of D2 receptor signaling results in a blockade of postsynaptic dopamine receptors and leads to an increase in dopamine turnover. drugbank.comnih.gov

In the chemoreceptor trigger zone (CTZ) in the brainstem, D2 receptor blockade is directly linked to prochlorperazine's antiemetic action, effectively suppressing the signaling pathways that initiate nausea and vomiting. drugbank.comjaptronline.com

The antagonism of H1, muscarinic, and α1-adrenergic receptors also leads to distinct downstream effects. patsnap.comwikipedia.org H1 receptor blockade contributes to sedation by modulating arousal pathways in the CNS. wikipedia.org Anticholinergic effects stem from the disruption of acetylcholine-mediated signaling. patsnap.com The blockade of α1-adrenergic receptors can inhibit norepinephrine (B1679862) signaling, leading to effects like hypotension. nih.govcancer.gov The inhibition of P2X7 receptors blocks ATP-gated calcium influx, a critical step in the inflammatory cascade mediated by immune cells. nih.govnih.gov

Calcium Ion Flux Modulation

Prochlorperazine has been shown to modulate the influx of calcium ions into cells. nih.govnih.gov This activity is notably independent of its well-documented dopamine antagonism. nih.govnih.gov Research indicates that prochlorperazine can inhibit the P2X7 receptor in human macrophages. nih.govnih.gov The P2X7 receptor is an ATP-gated ion channel, and its activation typically leads to a long-lasting influx of cations, including calcium (Ca²⁺). nih.gov By inhibiting this receptor, prochlorperazine effectively prevents this influx of calcium ions. nih.govnih.gov This mechanism has been specifically observed in human macrophages, but not in mouse cells, suggesting a species-specific interaction. nih.govnih.gov The modulation of intracellular calcium is significant as calcium ions are crucial for various cellular processes, including viral entry and replication. frontiersin.org For instance, coronaviruses like SARS-CoV and MERS-CoV are known to require calcium ions for membrane fusion and entry into host cells. frontiersin.org

Neurotransmitter Turnover and Release Mechanisms

The primary and most well-understood mechanism of prochlorperazine's action is its effect on dopaminergic neurotransmission. nih.govnih.gov As a first-generation antipsychotic, it primarily functions by blocking D2 dopamine receptors in the brain. nih.govnih.gov This blockade of postsynaptic D2 receptors, particularly in the mesolimbic system, leads to an increase in dopamine turnover. This is a compensatory response of the presynaptic neuron to the postsynaptic receptor blockade. In addition to its primary anti-dopaminergic effects, prochlorperazine also demonstrates antagonist activity at other neurotransmitter receptors, including histaminergic, cholinergic, and noradrenergic receptors. nih.govnih.gov

Enzyme Inhibition Profiles (e.g., NADPH Oxidase isoforms NOX1, NOX2, NOX5)

Prochlorperazine dimeleate has been identified as an inhibitor of several isoforms of the NADPH oxidase (NOX) enzyme family, which are involved in the generation of reactive oxygen species (ROS). medchemexpress.commedchemexpress.com Specific inhibitory concentrations (IC₅₀) have been determined for several of these isoforms.

Table 1: Prochlorperazine dimeleate Inhibition of NADPH Oxidase (NOX) Isoforms

| NOX Isoform | IC₅₀ (μM) |

| NOX1 | 6.4 |

| NOX2 | 4.5 |

| NOX5 | 2.3 |

Data sourced from MedchemExpress medchemexpress.commedchemexpress.com

This inhibitory profile highlights a broader enzymatic interaction beyond its effects on neurotransmitter systems. The inhibition of NOX enzymes by N-substituted phenothiazines like prochlorperazine is not due to competition with NADPH. nih.gov The structure of the phenothiazine (B1677639), particularly the substitution on the B-ring nitrogen, is crucial for this inhibitory activity. nih.gov

Cellular and Organelle-Level Interactions (In Vitro Studies)

Impact on Macrophage Functionality (e.g., P2X7 inhibition)

Prochlorperazine has a direct impact on the functionality of macrophages through its inhibition of the P2X7 receptor. nih.govnih.gov The P2X7 receptor is highly expressed on macrophages and plays a crucial role in their immune response. nih.gov Activation of this receptor by high concentrations of extracellular ATP triggers the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. nih.gov This change in intracellular ion concentrations, particularly the decrease in potassium, is a key signal for the activation of the NLRP3 inflammasome. nih.gov The inflammasome, in turn, activates caspase-1, which processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their active, secreted form, IL-1β. nih.gov By inhibiting the P2X7 receptor, prochlorperazine can disrupt this signaling cascade, thereby modulating the inflammatory functions of macrophages. nih.gov

Antiviral Activity in Cell Lines (e.g., SARS-CoV-2 inhibition)

In vitro studies have demonstrated that prochlorperazine possesses antiviral activity, notably against SARS-CoV-2. frontiersin.orgc19early.org Research has shown that prochlorperazine can inhibit the replication and infectivity of SARS-CoV-2 in Vero cell cultures. frontiersin.orgc19early.org The mechanism of this antiviral action appears to involve multiple aspects of the viral life cycle.

One proposed mechanism is the inhibition of viral entry into host cells. nih.govresearchgate.net Phenothiazines, as a class, are known to inhibit clathrin-mediated endocytosis, a key pathway for the entry of many viruses. nih.govresearchgate.net Furthermore, studies suggest that prochlorperazine may target the early stage of SARS-CoV-2 infection. nih.gov Time-of-addition assays indicated that the drug was most effective when added at the same time as or shortly after the virus, with its inhibitory activity decreasing when added at later time points post-infection. nih.gov This suggests an interference with viral entry or early replication steps. nih.gov

Another identified mechanism is the binding of prochlorperazine to G-quadruplexes (G4s), which are secondary structures in the viral RNA. frontiersin.orgc19early.org By binding to these structures, prochlorperazine can inhibit reverse transcription and attenuate viral replication. frontiersin.orgc19early.org

Table 2: Antiviral Activity of Prochlorperazine against Human Coronaviruses (PsV - Pseudovirus Infection)

| Virus | IC₅₀ (μM) |

| SARS-CoV | 0.773 |

Data sourced from a study on phenothiazine inhibition of SARS-CoV-2 entry nih.gov

These findings from cell line studies highlight the potential of prochlorperazine as a repurposed antiviral agent, with its activity likely stemming from a combination of effects on host cell entry pathways and direct interaction with viral components. frontiersin.org

Preclinical Pharmacokinetics and Metabolism Research

Absorption Mechanisms in Preclinical Models

Preclinical studies have demonstrated that prochlorperazine (B1679090) is well-absorbed from the gastrointestinal tract following oral administration. nih.govdrugbank.com However, it is subject to considerable first-pass metabolism in the liver, which can lead to variable bioavailability. patsnap.comresearchgate.net Research in dog models has explored alternative administration routes, such as thermally generated aerosols, to achieve rapid systemic absorption, similar to intravenous administration. nih.gov This method delivers the drug directly to the alveoli, where it is quickly absorbed. nih.gov

Distribution Patterns in Preclinical Biological Systems

Following absorption, prochlorperazine distributes widely throughout the body. patsnap.com Preclinical data indicates that it crosses the blood-brain barrier to exert its effects on the central nervous system. patsnap.com High concentrations of the drug have been observed in the liver and spleen. drugbank.com The volume of distribution is large, suggesting extensive tissue uptake. nih.gov Furthermore, there is evidence to suggest that phenothiazines, the class of drugs to which prochlorperazine belongs, are excreted in the breast milk of nursing mothers. drugbank.com

A study utilizing a recirculatory pharmacokinetic model in dogs provided a detailed characterization of prochlorperazine's distribution immediately following administration. researchgate.net This model described the movement of the drug through the central circulation and its distribution to various tissue groups based on their blood flow and the drug's affinity for those tissues. researchgate.net

Metabolic Pathways and Enzyme Systems

Prochlorperazine undergoes extensive metabolism, primarily in the liver. patsnap.comwikipedia.org The metabolic processes involve several key pathways, including oxidation, hydroxylation, demethylation, sulfoxide (B87167) formation, and conjugation with glucuronic acid. drugbank.com

The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of prochlorperazine. researchgate.net In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have identified several key enzymes involved in its biotransformation.

Notably, CYP2D6 and CYP2C19 have been identified as the most efficient enzymes in prochlorperazine metabolism. researchgate.net CYP2D6 is specifically implicated in the oxidation of prochlorperazine. drugbank.com While the influence of CYP3A5 on prochlorperazine metabolism has been investigated, one study in cancer patients found that CYP3A5 genotype did not significantly affect the plasma concentrations of prochlorperazine or its metabolites. nih.gov It's important to note that the CYP3A family, particularly CYP3A4, is responsible for metabolizing a vast number of drugs. austinpublishinggroup.com

Table 1: Key CYP450 Isoforms in Prochlorperazine Metabolism

| CYP Isoform | Role in Prochlorperazine Metabolism | Reference |

| CYP2D6 | A primary enzyme involved in the oxidation and overall metabolism of prochlorperazine. | drugbank.comresearchgate.net |

| CYP2C19 | Another major and efficient enzyme contributing to prochlorperazine metabolism. | researchgate.net |

| CYP3A5 | Investigated, but one study showed no significant impact of its genotype on plasma concentrations. | nih.gov |

The metabolism of prochlorperazine results in the formation of several metabolites. researchgate.net Some of the well-characterized metabolites include:

Prochlorperazine Sulfoxide: This is a major metabolite of prochlorperazine. nih.govresearchgate.net

N-desmethylprochlorperazine: This active metabolite is formed through demethylation and has been detected in plasma. drugbank.comresearchgate.netresearchgate.net Studies have shown that CYP2D6 and CYP2C19 are the primary enzymes responsible for its formation. researchgate.net

7-hydroxyprochlorperazine: This hydroxylated metabolite is another significant product of prochlorperazine metabolism. nih.govresearchgate.net

Other identified metabolites in preclinical studies include prochlorperazine sulfoxide 4'-N-oxide, hydroxy-nor, and desulfonated prochlorperazine. drugbank.comresearchgate.net While most phenothiazine (B1677639) metabolites are pharmacologically inactive, some, like certain hydroxylated derivatives, may retain some level of activity. nih.gov

Table 2: Major Metabolites of Prochlorperazine

| Metabolite | Formation Pathway | Key Enzymes | Reference |

| Prochlorperazine Sulfoxide | Sulfoxidation | - | nih.govresearchgate.net |

| N-desmethylprochlorperazine | N-demethylation | CYP2D6, CYP2C19 | drugbank.comresearchgate.netresearchgate.net |

| 7-hydroxyprochlorperazine | Hydroxylation | - | nih.govresearchgate.net |

Glucuronidation is a significant Phase II conjugation reaction in the metabolism of prochlorperazine. drugbank.com This process involves the attachment of glucuronic acid to the drug or its metabolites, which increases their water solubility and facilitates their excretion from the body. wikipedia.orgnih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov While the specific UGT isoforms involved in prochlorperazine glucuronidation are not extensively detailed in the provided search results, it is a recognized pathway for its clearance. drugbank.com

Excretion Routes in Preclinical Species

Preclinical findings indicate that prochlorperazine and its metabolites are primarily eliminated from the body through the feces and bile. patsnap.comdrugbank.com A smaller amount of unchanged drug and its metabolites can be detected in the urine. nih.govdrugbank.com The involvement of biliary excretion suggests that prochlorperazine may undergo enterohepatic circulation, where it is excreted in the bile, reabsorbed in the intestine, and returned to the liver. drugbank.com

Influence of Deuteration on Metabolic Stability and Pharmacokinetic Parameters

The introduction of deuterium (B1214612) into a drug molecule, a process known as deuteration, can significantly alter its metabolic fate. This is primarily due to the mass difference between hydrogen and deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon referred to as the kinetic isotope effect (KIE). juniperpublishers.comresearchgate.netnih.gov For a drug like prochlorperazine, which undergoes extensive metabolism, this can lead to notable changes in its pharmacokinetic parameters, including a longer half-life, reduced clearance, and altered volume of distribution. juniperpublishers.comnih.gov

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a cornerstone of utilizing deuteration in drug development. juniperpublishers.com The cleavage of a C-H bond is often the rate-limiting step in the metabolism of many drugs by cytochrome P450 (CYP) enzymes. researchgate.net Prochlorperazine is known to be metabolized by CYP2D6, among other enzymes. youtube.com By replacing the hydrogen atoms at the sites of metabolic attack with deuterium, the energy required to break these bonds increases, thereby slowing down the rate of metabolism.

While specific KIE studies on Prochlorperazine D8 dimeleate are not extensively available in publicly accessible literature, the principle has been widely demonstrated with other drugs. For instance, deuteration of certain compounds has been shown to decrease the rate of metabolism, leading to a more favorable pharmacokinetic profile. juniperpublishers.comnih.gov The synthesis of deuterium-labeled prochlorperazine, with two, four, or six deuterium atoms on the propylpiperazine side chain, has been reported, indicating the feasibility of creating such analogs for research purposes. nih.gov These labeled compounds are crucial for conducting KIE studies to pinpoint the exact sites of metabolism and quantify the impact of deuteration on the metabolic rate.

Comparative Pharmacokinetic Profiling of Deuterated and Non-deuterated Analogs

Generally, a successful deuteration strategy results in a lower clearance (CL) and a longer elimination half-life (t½) for the deuterated analog compared to its non-deuterated counterpart. The volume of distribution (Vd) may also be affected, although the changes are often less predictable. For example, in a study involving the deuterated analog of enzalutamide, the in vitro intrinsic clearance was significantly lower, and in vivo, the maximum plasma concentration and area under the curve were substantially higher for the deuterated compound. nih.gov

The table below illustrates a hypothetical comparison of pharmacokinetic parameters between prochlorperazine and a deuterated analog, based on the expected effects of deuteration. It is important to note that these are projected values for illustrative purposes, as direct preclinical data for Prochlorperazine D8 dimeleate is not currently available.

| Parameter | Prochlorperazine (Non-deuterated) | Prochlorperazine (Deuterated Analog - Hypothetical) | Expected Change |

| Half-life (t½) | ~6.8-9.0 hours nih.govnih.gov | Increased | Slower metabolism leads to longer persistence in the body. |

| Clearance (CL) | High nih.gov | Decreased | Reduced rate of metabolic elimination. |

| Volume of Distribution (Vd) | Large (~1401-1548 L) drugbank.com | Variable | May be altered due to changes in protein binding or tissue distribution. |

The extensive first-pass metabolism of oral prochlorperazine significantly limits its bioavailability. nih.govnih.gov By slowing down this initial metabolic breakdown, deuteration could potentially increase the oral bioavailability of prochlorperazine, leading to higher systemic exposure with the same dose.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Prochlorperazine (B1679090) and Metabolite Analysis

Chromatographic methods are fundamental in separating prochlorperazine from its metabolites and other compounds present in biological samples or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of prochlorperazine. Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. These methods often face challenges related to sensitivity, specificity, and accuracy, with many traditional techniques requiring extensive sample preparation and having long analysis times. To address these limitations, novel RP-HPLC methods have been developed to offer precise and sensitive quantification of prochlorperazine maleate (B1232345) in pharmaceutical dosage forms.

A typical RP-HPLC method might utilize a C18 column, such as an Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm), with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent, like 0.1% formic acid and acetonitrile (B52724) (70:30 v/v). Detection is commonly performed using a diode array detector at a wavelength of around 258 nm. Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, robustness, and sensitivity.

For instance, one validated RP-HPLC method demonstrated strong linearity (R² = 0.999) over a concentration range of 100–150 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 1.76 µg/mL and 5.35 µg/mL, respectively. The method also showed high precision with a relative standard deviation (%RSD) of less than 2% and excellent accuracy with recovery rates between 99% and 101%.

Table 1: Example of HPLC Method Parameters for Prochlorperazine Maleate Analysis

| Parameter | Value |

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Formic Acid : Acetonitrile (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 258 nm |

| Concentration Range | 100–150 µg/mL |

| Linearity (R²) | 0.999 |

| LOD | 1.76 µg/mL |

| LOQ | 5.35 µg/mL |

| Accuracy (Recovery) | 99–101% |

| Precision (%RSD) | < 2% |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher flow rates and pressures, leading to more efficient separations. This technology has been successfully applied to the analysis of pharmaceutical compounds, demonstrating significant reductions in separation time without compromising the quality of the separation.

In the context of prochlorperazine analysis, UPLC methods have been developed and validated for the rapid determination of the drug substance. For example, a UPLC method for prochlorperazine edisylate was developed using an Acquity BDH300 C4 column (100 x 2.1 mm, 1.7 µm). The mobile phase consisted of a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile with trifluoroacetic acid, and detection was performed at 254 nm. This method proved to be rapid, specific, and robust, with a correlation coefficient (r) of 0.999 for linearity. The resolution between prochlorperazine and its known impurities was found to be greater than 2.5, confirming the method's specificity.

The key advantages of UPLC in pharmaceutical analysis include reduced analysis time (up to 90% faster than HPLC), lower solvent consumption, and increased sensitivity. These benefits make UPLC a valuable tool for high-throughput screening and routine quality control in the pharmaceutical industry.

Mass Spectrometry and Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), are powerful techniques for the quantification and identification of prochlorperazine and its metabolites. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for analyzing complex biological matrices.

A study focused on the simultaneous determination of prochlorperazine and its major metabolites—prochlorperazine sulfoxide (B87167), N-demethylprochlorperazine, and 7-hydroxyprochlorperazine—in human plasma utilized an isocratic LC-MS/MS method. This method involved deproteinization of plasma samples followed by separation on an octadecylsilyl column with a run time of 10 minutes. The calibration curves were linear over specific concentration ranges for each analyte, and the lower limits of quantification were 10 ng/L for prochlorperazine and its N-demethyl and hydroxy metabolites, and 50 ng/L for the sulfoxide metabolite.

Another LC-MS method for the quantification of prochlorperazine maleate in human plasma used a one-step liquid-liquid extraction with dichloromethane. The analysis was performed on a C18 reversed-phase column with a mobile phase of ammonium acetate, methanol, and acetonitrile. This method demonstrated good linearity in the range of 0.20 to 6.40 ng/mL, with a limit of quantification of 0.20 ng/mL.

In bioanalytical assays using LC-MS/MS, an internal standard is essential for accurate quantification. The internal standard helps to correct for variations in sample preparation and instrument response. An ideal internal standard is a stable, isotopically labeled version of the analyte. Prochlorperazine-d8 (deuterated prochlorperazine) is commonly used as an internal standard in the analysis of prochlorperazine and other antipsychotic drugs.

The use of a deuterated internal standard like prochlorperazine-d8 is advantageous because it has nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, and chromatographic retention time. However, it can be distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and similar ionization behavior lead to more accurate and precise quantification.

Mass spectrometry is a key technology for the identification and quantification of drug metabolites. Prochlorperazine undergoes extensive first-pass metabolism, leading to the formation of several metabolites. The major metabolic pathways include sulfoxidation, N-demethylation, and aromatic hydroxylation.

LC-MS/MS methods are instrumental in identifying and quantifying these metabolites in biological fluids. For example, a validated LC-MS/MS method was used to simultaneously measure prochlorperazine and its main metabolites: prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH) in human plasma. This allows for a more complete understanding of the drug's pharmacokinetic profile.

High-resolution mass spectrometry (HRMS) is also employed for metabolite identification, providing accurate mass measurements that aid in determining the elemental composition of unknown metabolites.

Table 2: Prochlorperazine and its Major Metabolites

| Compound | Abbreviation |

| Prochlorperazine | PCZ |

| Prochlorperazine Sulfoxide | PCZSO |

| N-demethylprochlorperazine | NDPCZ |

| 7-hydroxyprochlorperazine | PCZOH |

Spectroscopic Characterization in Research

Spectroscopic techniques are vital for the structural elucidation and characterization of prochlorperazine and its related compounds.

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about a molecule's structure. FTIR spectroscopy is useful for identifying the presence of specific functional groups within the prochlorperazine molecule.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure and connectivity of atoms. The ¹H NMR spectrum of prochlorperazine dimaleate in DMSO-d₆ shows characteristic signals for the aromatic protons of the phenothiazine (B1677639) ring system, as well as the protons of the piperazine (B1678402) ring and the propyl chain. For example, signals around 7.0-7.2 ppm correspond to the aromatic protons.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of prochlorperazine, which is crucial for its identification. The mass spectrum of prochlorperazine shows a molecular ion peak corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. In the context of Prochlorperazine, ¹H NMR and ¹³C NMR would be used to confirm the identity of the compound by matching the observed chemical shifts, signal integrations, and coupling patterns to the known structure of the prochlorperazine molecule.

For a deuterated analogue such as Prochlorperazine D8 dimeleate, where eight hydrogen atoms have been replaced by deuterium, NMR spectroscopy serves a crucial secondary purpose: confirming the precise locations of deuterium incorporation. Deuterium (²H) is NMR-active but resonates at a much different frequency than protons (¹H) and is typically not observed in a standard ¹H NMR spectrum. Therefore, the structural elucidation of Prochlorperazine D8 would involve:

¹H NMR: The proton NMR spectrum would show the absence of signals corresponding to the positions where deuterium atoms have been substituted. For instance, if the eight methyl protons on the piperazine ring are replaced, the characteristic singlet or multiplet for these groups would be absent from the spectrum.

²H NMR: A deuterium NMR spectrum could be acquired to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

¹³C NMR: The carbon spectrum would also reflect the deuterium substitution. Carbons directly bonded to deuterium will exhibit a different multiplicity (due to C-D coupling) and a slight upfield shift compared to carbons bonded to protons.

This comprehensive NMR analysis is indispensable for verifying the successful synthesis and isotopic labeling of Prochlorperazine D8 dimeleate, ensuring its suitability for use as an internal standard in quantitative bioanalytical studies.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Research

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of Prochlorperazine would display characteristic absorption bands corresponding to its key structural features, such as C-H stretching from the aromatic rings and alkyl chains, C=C stretching from the aromatic system, and C-N stretching from the piperazine ring and the phenothiazine core. This technique serves as a valuable tool for identity confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, which is related to the electronic transitions within the molecule. psu.edu Prochlorperazine exhibits a characteristic absorption maximum (λmax), which has been reported at approximately 254 nm, 258 nm, and 306 nm, depending on the solvent used. jpionline.orgjaptronline.com This property is widely exploited for the quantitative determination of prochlorperazine in bulk drug and pharmaceutical dosage forms. jpionline.orgpageplace.de The simplicity and cost-effectiveness of UV-Vis spectrophotometry make it a common choice for routine quality control assays, such as content uniformity and dissolution testing. researchgate.netjddtonline.info

Method Validation Parameters for Research Assays

To ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose, it must undergo a rigorous validation process as per guidelines from bodies like the International Council for Harmonisation (ICH).

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. japtronline.com In prochlorperazine assays, this is typically demonstrated using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

A method is considered specific if the chromatographic peak for prochlorperazine is well-resolved from other peaks. researchgate.net For instance, in stability-indicating methods, forced degradation studies are performed to generate potential degradation products. The method must be able to separate the intact prochlorperazine peak from all degradant peaks, which is often confirmed using a photodiode array (PDA) detector to assess peak purity. researchgate.net The absence of interfering peaks at the retention time of prochlorperazine in a blank or placebo sample also confirms the method's specificity. japtronline.comresearchgate.net

Linearity, Accuracy, and Precision Determinations

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is assessed by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r or r²) of the calibration curve, which should ideally be close to 1.000. japtronline.comijpsjournal.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a sample matrix and calculating the percentage of the analyte recovered. japtronline.comijpsjournal.com

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.

The table below summarizes validation parameters from various published HPLC methods for prochlorperazine.

| Parameter | Reported Range/Value | Source(s) |

| Linearity Range | 2-16 µg/ml (UV) | jpionline.org |

| 2.5-7.5 µg/mL (HPLC) | researchgate.net | |

| 200-1000 ng/band (HPTLC) | ijpsjournal.com | |

| 0.20-6.40 ng/ml (LC-MS) | nih.gov | |

| Correlation Coefficient (r²) | > 0.999 | japtronline.comresearchgate.netresearchgate.netresearchgate.net |

| 0.9989 | nih.gov | |

| 0.9909 | jpionline.org | |

| Accuracy (% Recovery) | > 98.5% | researchgate.net |

| 99.47-101.29% | ijpsjournal.com | |

| 99–101% | japtronline.comresearchgate.net | |

| Precision (% RSD) | < 2% | japtronline.comresearchgate.netijpsjournal.com |

| < 6% | researchgate.net |

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netijpsjournal.com These parameters define the sensitivity of the method. For prochlorperazine, these limits vary significantly depending on the analytical technique employed.

| Method Type | LOD | LOQ | Source(s) |

| HPLC | 0.025 µg/mL | - | researchgate.net |

| HPLC | 0.175 µg/mL | - | researchgate.net |

| RP-HPLC | 1.76 µg/mL | 5.35 µg/mL | japtronline.comresearchgate.net |

| HPTLC | 35.48 ng/band | 107.53 ng/band | ijpsjournal.com |

| UV Spec | 0.58 µg/ml | 1.75 µg/ml | jpionline.org |

| LC-MS | - | 0.20 ng/ml | nih.govnih.gov |

Solution Stability and Degradation Product Analysis

Stability testing is crucial to determine the conditions under which a drug substance or product remains within its established specifications. For prochlorperazine, this involves assessing its stability in solution and identifying potential degradation products. researchgate.net

Forced degradation studies are conducted under various stress conditions, including:

Acidic and Basic Hydrolysis: Prochlorperazine has been shown to be sensitive to acidic conditions, leading to degradation. ijpsjournal.com

Oxidation: As a phenothiazine, prochlorperazine is susceptible to oxidation, primarily forming the sulfoxide, which is a major metabolite and degradant. core.ac.uk

Thermal Stress: Exposure to heat can also cause degradation. researchgate.netijpsjournal.com

Photolytic Stress: Prochlorperazine is known to be light-sensitive. researchgate.netnih.gov Studies show that exposure to light (UV and sunlight) causes degradation, with major pathways including dechlorination, demethylation, sulfoxidation, and N-oxidation. core.ac.uk The use of amber-colored containers is recommended to protect prochlorperazine solutions from light-induced degradation. core.ac.uk

A stability-indicating analytical method is one that can separate the drug from its degradation products, allowing for an accurate assay of the active ingredient. researchgate.net HPLC methods are commonly employed for this purpose, demonstrating the separation of prochlorperazine from products formed under stress, thereby confirming the method's utility for stability studies. researchgate.netijpsjournal.com Studies have found that prochlorperazine solutions can be stable for at least three days under specific mobile phase conditions. researchgate.net

Structure Activity Relationship Sar and Derivative Research

Modifications of the Phenothiazine (B1677639) Ring System and their Pharmacological Implications

The tricyclic phenothiazine ring system is a cornerstone of the pharmacological activity of prochlorperazine (B1679090) and its congeners. nih.govnih.gov Modifications to this core structure can significantly impact the drug's interaction with its biological targets.

The nature and position of substituents on the phenothiazine ring play a crucial role in modulating the antipsychotic and antiemetic properties. For instance, the presence of an electron-withdrawing group at the C2 position of the phenothiazine nucleus is a common feature among potent neuroleptic phenothiazines. In prochlorperazine, this position is occupied by a chlorine atom.

Research on various phenothiazine derivatives has shown that substitutions on the rings can greatly influence their binding affinities to different receptors. researchgate.net For example, while promazine, which has an unsubstituted phenothiazine ring, binds to certain targets, the introduction of a chlorine atom, as seen in chlorpromazine (B137089), alters this interaction. researchgate.net This highlights the importance of the ring substitution in defining the pharmacological profile.

Interactive Table: Effect of Phenothiazine Ring Modifications on Activity

| Compound | Ring Substitution | General Observation on Activity |

|---|---|---|

| Promazine | Unsubstituted | Baseline activity |

| Chlorpromazine | 2-Chloro | Enhanced neuroleptic activity compared to promazine |

Variations in the Piperazine (B1678402) Side Chain and Receptor Selectivity

The piperazine side chain at the N10 position of the phenothiazine ring is a key determinant of the drug's potency and receptor selectivity. drugbank.com Prochlorperazine is characterized by a piperazine ring in its side chain, which is a common feature of the "piperazine group" of phenothiazines. drugbank.comdrugbank.com

The length and nature of the alkyl chain connecting the phenothiazine nitrogen to the piperazine nitrogen are critical. An optimal chain length of three carbon atoms is generally found to be most effective for antipsychotic activity. Altering this chain length can significantly reduce the affinity for dopamine (B1211576) D2 receptors. ijrrjournal.com

The terminal nitrogen of the piperazine ring and its substituent also play a vital role. This basic nitrogen is believed to be crucial for the interaction with the acidic residues in the binding pockets of receptors. The nature of the substituent on this nitrogen can influence the drug's selectivity for different receptor subtypes. For instance, variations in this part of the molecule can affect the balance of activity between dopamine, histamine (B1213489), and adrenergic receptors. drugbank.comijrrjournal.com

Studies on various piperazine derivatives have demonstrated that modifications to the side chain can lead to compounds with altered receptor binding profiles. ijrrjournal.comnih.gov For example, changing the length and flexibility of the side chain can significantly impact the binding affinity at various neurotransmitter receptors. ijrrjournal.com

Interactive Table: Impact of Piperazine Side Chain Variations

| Modification | Effect on Receptor Binding | Potential Pharmacological Consequence |

|---|---|---|

| Alteration of alkyl chain length | Reduced affinity for D2 receptors | Decreased antipsychotic potency |

| Substitution on the terminal nitrogen | Modified selectivity for dopamine, histamine, and adrenergic receptors | Altered side-effect profile |

Role of the Chlorine Substitution in Activity

The chlorine atom at the C2 position of the phenothiazine ring in prochlorperazine is a critical contributor to its pharmacological activity. This electron-withdrawing substituent significantly influences the electronic distribution of the ring system, which in turn affects its interaction with receptor binding sites. researchgate.net

The introduction of a chlorine atom generally increases the lipophilicity of the molecule. researchgate.net This can enhance its ability to cross the blood-brain barrier and partition into the lipid membranes of cells, thereby facilitating its access to target receptors within the central nervous system. eurochlor.org The increased lipophilicity can lead to a greater partition of the compound into the lipophilic domains of a protein. researchgate.net

From an electronic standpoint, the chlorine atom's electron-withdrawing nature is thought to polarize the phenothiazine ring, which may lead to stronger interactions with the receptor. researchgate.net This modification has been empirically found to substantially improve the biological activity of many compounds. eurochlor.org In the context of phenothiazines, this substitution is a key factor in their potent dopamine D2 receptor antagonism. nih.gov

The position of the chlorine atom is also crucial. Substitution at the C2 position has been found to be optimal for neuroleptic activity, while substitution at other positions often leads to a decrease in potency. This highlights the specific structural requirements of the dopamine receptor binding site.

Design and Synthesis of Novel Prochlorperazine Analogs for Preclinical Evaluation

The development of novel prochlorperazine analogs is driven by the goal of improving therapeutic efficacy, reducing adverse effects, and exploring new therapeutic applications. nih.gov The design of these new molecules often involves a combination of traditional medicinal chemistry approaches and modern computational techniques. nih.govresearchgate.netnih.gov

One common strategy involves the synthesis of hybrid molecules that combine the phenothiazine core with other pharmacologically active moieties. nih.gov This approach aims to create compounds with dual or multiple modes of action. For example, researchers have explored hybrids of phenothiazines with other molecules to enhance activities like antimicrobial or anticancer effects. nih.gov

Another approach focuses on making subtle modifications to the existing prochlorperazine structure, such as altering the substituents on the phenothiazine ring or the piperazine side chain. nih.govnih.gov These modifications are guided by the established SAR to fine-tune the compound's receptor binding profile and pharmacokinetic properties. researchgate.net

The synthesis of these novel analogs typically involves multi-step chemical reactions. Once synthesized, these compounds undergo rigorous preclinical evaluation, which includes in vitro assays to determine their binding affinities for various receptors and in vivo studies in animal models to assess their efficacy and safety. nih.govnih.gov

Computational Approaches in SAR Elucidation (e.g., Pharmacophore Modeling, QSAR)

Computational methods have become indispensable tools in understanding the SAR of prochlorperazine and in the design of new analogs. mdpi.comspringernature.com These in silico techniques provide valuable insights into the molecular interactions between the drug and its targets, thereby guiding the drug discovery process. mdpi.comdrugtargetreview.com

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are necessary for biological activity. youtube.com For prochlorperazine and its analogs, a pharmacophore model would typically include features such as an aromatic ring system, a hydrophobic region, a hydrogen bond acceptor, and a positively ionizable group, corresponding to the phenothiazine ring, the chlorine substituent, and the piperazine nitrogen, respectively. youtube.comwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of prochlorperazine analogs with known activities, QSAR models can be developed to predict the activity of newly designed compounds. mdpi.comresearchgate.net This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency. nih.gov

These computational approaches, often used in conjunction, help to rationalize the SAR of existing compounds and provide a rational basis for the design of novel prochlorperazine analogs with improved pharmacological profiles. springernature.commdpi.com

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Pharmacological Models

Receptor Functional Assays (e.g., Ligand-gated ion channels, G protein-coupled receptors)

Prochlorperazine's interaction with various receptors has been a primary focus of in vitro research, revealing a complex pharmacological profile. As a first-generation antipsychotic, its principal mechanism of action involves the blockade of D2 dopamine (B1211576) receptors in the brain. nih.govwikipedia.org This antagonism of dopaminergic D2 receptors is central to its antipsychotic and antiemetic effects. wikipedia.orgdrugbank.com

Beyond its primary target, prochlorperazine (B1679090) demonstrates affinity for a range of other G protein-coupled receptors (GPCRs). nih.govkhanacademy.org It is known to block histaminergic, cholinergic, and noradrenergic receptors. nih.govdrugbank.com Specifically, it acts as an antagonist at histamine (B1213489) H1 receptors and alpha-1 adrenergic receptors. drugbank.com The blockade of alpha-1 adrenergic receptors may contribute to effects such as sedation and muscle relaxation. drugbank.com

Interestingly, one study identified that prochlorperazine can inhibit the P2X7 receptor in human macrophages, which prevents a calcium ion influx. nih.gov This action was found to be independent of its dopamine antagonism, suggesting a distinct mechanism of action at this ligand-gated ion channel. nih.gov

The following table summarizes the in vitro receptor binding affinities of prochlorperazine at various G protein-coupled receptors.

| Target Receptor | Ligand | Assay Type | Activity | Value | Units |

| Dopamine D2 Receptor | [3H]Spiperone | Radioligand Binding | Ki | 8.44 | -log(M) |

| Histamine H1 Receptor | [3H]Pyrilamine | Radioligand Binding | pKi | 8.55 | |

| Potassium Channel HERG | [3H]Astemizole | Radioligand Binding | pIC50 | 5.73 |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY guidetopharmacology.org

Enzyme Inhibition Assays (e.g., NOX enzymes)

While extensive research on prochlorperazine's direct inhibitory effects on a wide range of enzymes is not broadly available, some studies have touched upon its interactions with specific enzyme systems. Phenothiazine (B1677639) derivatives, the class of compounds to which prochlorperazine belongs, have been investigated for their potential to inhibit NADPH oxidase (NOX) enzymes. uniroma1.it These enzymes are crucial in the production of reactive oxygen species (ROS). uniroma1.itmdpi.com

Some phenothiazine derivatives have shown inhibitory activity against NOX enzymes, particularly NOX2 and NOX4. uniroma1.it However, the direct and specific inhibitory activity of prochlorperazine on NOX enzymes requires more targeted investigation to determine its potency and selectivity. The potential for prochlorperazine and other phenothiazines to modulate NOX activity suggests a possible mechanism for influencing cellular processes beyond receptor antagonism. uniroma1.it

In Vivo Animal Models for Investigating Biological Effects

Antiemetic Activity in Animal Models

Prochlorperazine's efficacy as an antiemetic has been demonstrated in various animal models. Its primary mechanism in preventing nausea and vomiting is attributed to its antagonist action on dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the brain. drugbank.comfda.govdrugs.com By blocking these receptors, prochlorperazine effectively inhibits the signaling cascade that leads to emesis. drugbank.com

Studies in canine models have been instrumental in assessing the electropharmacological effects of prochlorperazine. In a study using halothane-anesthetized dogs, clinically relevant to supratherapeutic doses of prochlorperazine were shown to prolong the ventricular repolarization period in a dose-dependent manner. nih.gov This highlights a potential for proarrhythmic effects at higher concentrations. nih.gov

Behavioral Pharmacology Studies in Rodents (e.g., Conditioned Avoidance Response)

The conditioned avoidance response (CAR) test in rodents has been a valuable tool for evaluating the antipsychotic potential of various drugs. nih.gov This behavioral paradigm assesses a drug's ability to suppress a learned avoidance behavior, which is predictive of antipsychotic efficacy. nih.gov While specific data on prochlorperazine's effects in the CAR test are part of a broader body of research on phenothiazines, the test's sensitivity to dopamine receptor antagonists suggests that prochlorperazine would exhibit activity in this model. nih.gov The suppression of CAR is strongly linked to the blockade of dopamine D2 receptors, a primary action of prochlorperazine. nih.gov

Research on fear responses in rodents has also provided insights into the neurobiological circuits affected by compounds that modulate neurotransmitter systems targeted by prochlorperazine. frontiersin.orgfrontiersin.org These studies, while not always directly investigating prochlorperazine, help to understand the broader behavioral consequences of altering dopaminergic and other neurotransmitter pathways.

Neuropharmacological Effects in Preclinical Species

Preclinical studies in various animal species have elucidated the broader neuropharmacological profile of prochlorperazine. Following intramuscular administration, the onset of action is observed within ten to twenty minutes. fda.govdrugs.com Its effects are mediated through its interaction with multiple neurotransmitter systems in the central nervous system. wikipedia.org

Novel Therapeutic Avenues in Animal Models (e.g., SARS-CoV-2 in hamsters)nih.gov

Recent preclinical investigations have explored the repurposing of existing drugs to identify novel therapeutic strategies against emerging viral threats. Prochlorperazine, a phenothiazine derivative, has been a subject of such research, with a particular focus on its potential antiviral activities. Studies in animal models have provided a platform to understand its efficacy and mechanism of action in a physiological setting.

One of the significant novel therapeutic avenues for prochlorperazine has been investigated in the context of the COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). frontiersin.org The Golden Syrian hamster has emerged as a suitable animal model for SARS-CoV-2 research as it mimics aspects of human infection, including viral entry, replication, and the development of lung pathology such as pneumonitis and inflammation. nih.govsouthernresearch.orgnih.gov

In a notable study, prochlorperazine (PCZ) was evaluated for its efficacy against SARS-CoV-2 infection in the Golden Syrian hamster model. nih.gov This investigation was prompted by the identification of G-quadruplexes (G4s), which are non-canonical secondary structures in the nucleic acids of the virus that are known to be involved in viral replication and transcription. nih.gov Prochlorperazine is a known G4-binding ligand, suggesting a potential mechanism for antiviral activity. frontiersin.orgnih.gov

The research demonstrated that treatment with prochlorperazine resulted in a significant inhibition of both lung pathology and the viral load in the lungs of hamsters challenged with SARS-CoV-2. frontiersin.orgnih.gov The therapeutic effects of prochlorperazine were found to be comparable to those of remdesivir, an established antiviral medication used in the treatment of COVID-19. frontiersin.orgnih.gov The study explored both prophylactic (pre-treatment) and therapeutic treatment regimens. nih.gov

Key findings from this preclinical study in the hamster model indicated that the antiviral effects of prochlorperazine appeared to outweigh its cytotoxic effects at the concentrations tested. nih.gov This was supported by observations of body weight in the treated animals. nih.gov Specifically, prophylactic treatment with another phenothiazine, chlorpromazine (B137089) (CPZ), showed a more pronounced rescue of body weight loss compared to the prochlorperazine group. nih.gov However, both drugs demonstrated a clear therapeutic potential. The underlying mechanism of action is believed to be the binding of prochlorperazine to a newly identified RNA G4 in the SARS-CoV-2 genome, which in turn inhibits reverse transcription and attenuates viral replication and transcription. frontiersin.orgnih.gov

This research highlights a promising, previously unexplored therapeutic application for prochlorperazine, leveraging its ability to target specific nucleic acid structures within the SARS-CoV-2 virus. frontiersin.org While these findings in an animal model are significant, further research is necessary to translate these preclinical results into potential human therapeutic applications. researchgate.net

Research Findings in SARS-CoV-2 Hamster Model

| Parameter | Observation | Reference |

| Animal Model | Golden Syrian Hamster (Mesocricetus auratus) | nih.gov |

| Virus | SARS-CoV-2 | nih.gov |

| Compound Tested | Prochlorperazine (PCZ) | frontiersin.orgnih.gov |

| Key Therapeutic Effect | Significant inhibition of lung pathology and lung viral load. | frontiersin.orgnih.gov |

| Comparative Drug | Remdesivir | frontiersin.orgnih.gov |

| Proposed Mechanism | Binding to viral RNA G-quadruplexes, inhibiting reverse transcription and attenuating viral replication. | frontiersin.orgnih.gov |

| Body Weight | Prophylactic treatment with a related compound (CPZ) showed better rescue of body weight loss than PCZ. | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a drug to its receptor target. This method is instrumental in elucidating the binding mode of prochlorperazine (B1679090) to its primary targets, which include dopamine (B1211576) D2, histamine (B1213489) H1, and serotonin (B10506) 5-HT3 receptors. nih.govnih.gov

Prochlorperazine, a traditional antiemetic, demonstrates a high affinity for dopamine D2 receptors. nih.gov Molecular docking studies of similar antagonists with the D2 receptor help to model these interactions. nih.govchemrxiv.org These models typically show the ligand situated within a binding pocket formed by the transmembrane helices of the receptor. Key interactions often involve hydrogen bonds, and hydrophobic interactions between the ligand and specific amino acid residues of the receptor. For prochlorperazine, the protonated nitrogen atom of the piperazine (B1678402) ring is a likely candidate for forming a crucial hydrogen bond with an acidic residue, such as an aspartate, within the D2 receptor binding site. The tricyclic phenothiazine (B1677639) ring system can engage in hydrophobic and van der Waals interactions with aromatic and aliphatic residues in the receptor.

Similarly, the antagonism of prochlorperazine at the histamine H1 receptor can be modeled. nih.gov The crystal structure of the H1 receptor has paved the way for more accurate homology modeling and structure-based drug design. nih.gov Docking studies of H1 antagonists reveal a binding pocket where the ligand's basic nitrogen can interact with key acidic residues. nih.govresearchgate.net

In contrast, studies have shown that traditional antiemetics like prochlorperazine are largely inactive at 5-HT3 receptors. nih.gov Molecular docking can help to explain this lack of affinity by revealing potential steric hindrances or a lack of complementary interactions within the 5-HT3 receptor's binding site that prevent stable binding. nih.gov

A representative table of key interacting residues for a typical phenothiazine-class drug at the D2 receptor, as suggested by modeling studies, is presented below.

| Receptor | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Dopamine D2 | Asp, Ser, Phe, Trp, Val | Ionic, Hydrogen Bonding, π-π Stacking, Hydrophobic |

| Histamine H1 | Asp, Lys, Thr, Phe, Trp | Ionic, Hydrogen Bonding, π-π Stacking |

Molecular Dynamics Simulations of Prochlorperazine-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic nature of drug-receptor interactions over time, offering a more realistic representation than static docking models. nih.gov These simulations can be used to assess the stability of the prochlorperazine-receptor complex and to explore conformational changes that may occur upon binding. researchgate.net

An MD simulation of a prochlorperazine-D2 receptor complex, embedded in a model lipid bilayer with explicit solvent, would allow for the monitoring of the ligand's stability within the binding pocket. Key metrics from such a simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation time. researchgate.net

Furthermore, MD simulations can reveal the flexibility of certain receptor regions and the persistence of key intermolecular interactions, such as hydrogen bonds, over time. This can help to identify which interactions are most critical for maintaining the bound state. The simulation can also provide information on the role of water molecules in mediating drug-receptor interactions.

While specific MD simulation data for prochlorperazine is not widely published, the methodology is well-established for studying G protein-coupled receptors (GPCRs) like the D2 and H1 receptors. nih.govnih.gov Such studies are crucial for understanding the nuances of ligand binding and the mechanism of receptor activation or inactivation. nih.gov

The following table summarizes the key parameters and insights that can be obtained from an MD simulation of a prochlorperazine-receptor complex.

| Simulation Parameter | Information Gained |

| RMSD (Root-Mean-Square Deviation) | Stability of the ligand in the binding pocket and the receptor structure. |

| RMSF (Root-Mean-Square Fluctuation) | Flexibility of individual amino acid residues. |

| Hydrogen Bond Analysis | Persistence and strength of hydrogen bonds between the ligand and receptor. |

| Binding Free Energy (e.g., MM/GBSA) | Estimation of the binding affinity of the ligand for the receptor. researchgate.net |

Quantum Mechanics Calculations on Electronic Structure and Reactivity

Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like prochlorperazine. scirp.orgnih.gov These calculations provide a fundamental understanding of the molecule's electronic structure, which governs its reactivity and interactions.

DFT can be used to calculate the distribution of electron density and to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular electrostatic potential (MEP) maps can also be generated using QM calculations. scirp.org These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For prochlorperazine, the nitrogen atoms in the piperazine ring are expected to be electron-rich, making them likely sites for protonation and interaction with acidic residues in a receptor.

The insights from QM calculations can complement molecular docking and MD simulations by providing accurate partial charges for the ligand atoms, which are essential for calculating electrostatic interaction energies. mdpi.comresearchgate.net

Below is a table of representative electronic properties for a phenothiazine derivative that can be calculated using DFT.

| Property | Significance |

| HOMO Energy | Relates to the molecule's electron-donating ability. |

| LUMO Energy | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. scirp.org |

| Dipole Moment | Describes the overall polarity of the molecule. |

Predictive Modeling of Deuteration Effects on Molecular Properties

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a drug molecule can significantly alter its metabolic profile. juniperpublishers.com This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Breaking the C-D bond requires more energy, which can slow down metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family. nih.gov

Prochlorperazine is metabolized in the liver, and deuteration at specific sites, as in Prochlorperazine D8 dimeleate, can be investigated using predictive modeling. nih.govnih.gov Computational models can predict how deuteration might affect the rate of metabolism at different positions in the molecule. By calculating the activation energies for C-H versus C-D bond cleavage in a model of the enzyme's active site, researchers can predict the magnitude of the KIE.

These models can also predict if slowing down metabolism at one site will lead to "metabolic switching," where the body begins to metabolize the drug at other, previously minor, sites. nih.gov This can have implications for the formation of different metabolites.

Furthermore, predictive models can explore how deuteration might subtly alter other molecular properties, such as lipophilicity or receptor binding affinity, although these effects are generally considered to be minor compared to the KIE on metabolism. nih.gov The primary goal of such deuteration strategies is often to improve the drug's pharmacokinetic profile. nih.govsemanticscholar.org

The following table outlines the potential effects of deuteration on prochlorperazine that can be explored through predictive modeling.